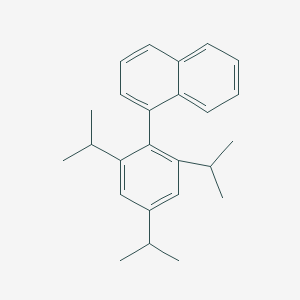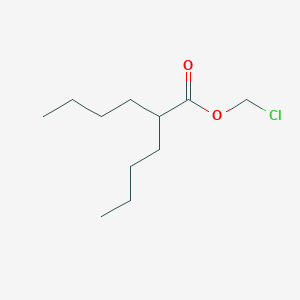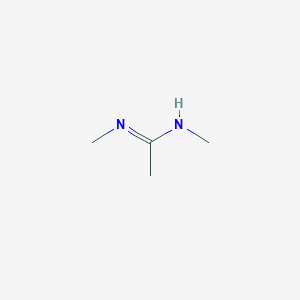
N,N'-dimethylethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-dimethylethanimidamide, also known as N,N-dimethylacetamidine, is an organic compound with the molecular formula C₄H₁₀N₂. It is a derivative of ethanimidamide where both nitrogen atoms are substituted with methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-dimethylethanimidamide can be synthesized through several methods. One common method involves the reaction of dimethylamine with acetonitrile in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, N,N’-dimethylethanimidamide is produced using a continuous flow process. This method involves the reaction of dimethylamine with acetonitrile in a high-pressure reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-dimethylethanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylacetamide.
Reduction: It can be reduced to form N,N-dimethylethylamine.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like methyl iodide are used in substitution reactions.
Major Products Formed
Oxidation: N,N-dimethylacetamide
Reduction: N,N-dimethylethylamine
Substitution: Substituted amidines
Wissenschaftliche Forschungsanwendungen
N,N’-dimethylethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of N,N’-dimethylethanimidamide involves its ability to act as a nucleophile in various chemical reactions. The compound can donate its lone pair of electrons on the nitrogen atoms to form bonds with electrophiles. This property makes it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylacetamide: Similar in structure but with an additional carbonyl group.
N,N-dimethylethylamine: Similar but lacks the amidine functional group.
N,N-dimethylformamide: Similar but with a formyl group instead of an ethanimidamide group.
Uniqueness
N,N’-dimethylethanimidamide is unique due to its dual methyl-substituted nitrogen atoms, which provide distinct reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
4238-37-3 |
|---|---|
Molekularformel |
C4H10N2 |
Molekulargewicht |
86.14 g/mol |
IUPAC-Name |
N,N'-dimethylethanimidamide |
InChI |
InChI=1S/C4H10N2/c1-4(5-2)6-3/h1-3H3,(H,5,6) |
InChI-Schlüssel |
JMHYNOCZNRXMLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid](/img/structure/B14140334.png)
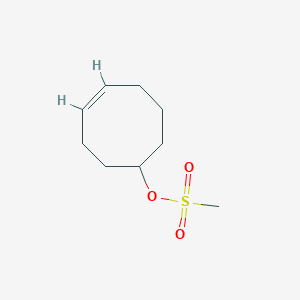
![[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride](/img/structure/B14140347.png)
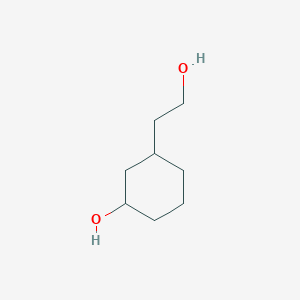
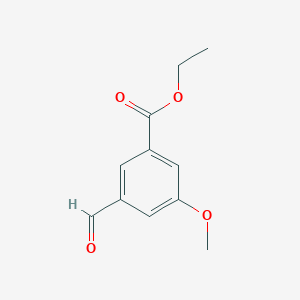
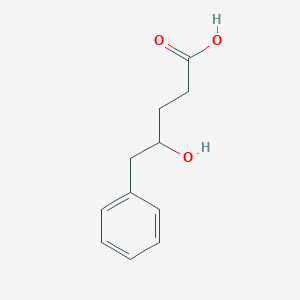
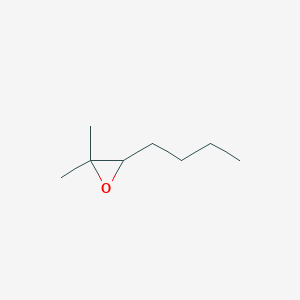
![[(E,4S)-4-hydroxypent-1-enyl]boronic acid](/img/structure/B14140367.png)
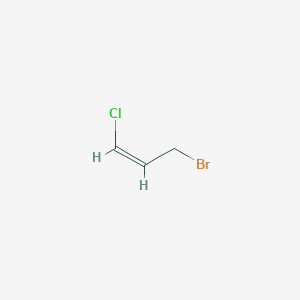
![2-(2-bicyclo[2.2.1]heptanyl)-N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methylacetamide](/img/structure/B14140378.png)
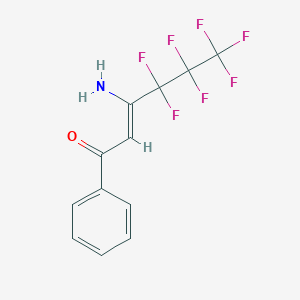
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B14140390.png)
